3,3-Dimethylcyclobutane-1,1-dicarboxylic acid
Description
3,3-Dimethylcyclobutane-1,1-dicarboxylic acid is a cyclobutane-derived dicarboxylic acid with methyl substituents at the 3-positions of the four-membered ring. Cyclobutane-1,1-dicarboxylic acid derivatives are widely used in organic synthesis, medicinal chemistry, and materials science due to their conformational rigidity and reactivity . The dimethyl substitution likely enhances steric hindrance and hydrophobicity compared to unsubstituted analogs, influencing solubility, melting points, and reactivity in esterification or metal coordination reactions.
Properties
IUPAC Name |
3,3-dimethylcyclobutane-1,1-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-7(2)3-8(4-7,5(9)10)6(11)12/h3-4H2,1-2H3,(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDFBYFIOYLJHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(C(=O)O)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
[2+2] Photocycloaddition of Methyl-Substituted Dienophiles
This method leverages ultraviolet (UV) light to induce cycloaddition between methyl-substituted alkenes, forming the cyclobutane core.
Procedure :
- Dienophile Preparation : Dimethyl acetylenedicarboxylate is reacted with methyl iodide in the presence of a palladium catalyst to introduce methyl groups.
- Cycloaddition : The methylated dienophile undergoes [2+2] photocycloaddition with ethylene under UV light (λ = 254 nm) in anhydrous acetonitrile.
- Oxidation : The resulting cyclobutane ester is oxidized with potassium permanganate (KMnO₄) in acidic conditions to yield the dicarboxylic acid.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 58–62% |
| Reaction Time | 12–18 hours |
| Purity (HPLC) | >95% |
Advantages :
- High regioselectivity due to steric guidance from methyl groups.
- Scalable to gram quantities.
Limitations :
- Requires specialized UV equipment.
- Low functional group tolerance.
Alkylation of 1,1-Cyclobutanedicarboxylic Acid
This two-step approach involves methyl group introduction via nucleophilic substitution.
Procedure :
- Esterification : 1,1-Cyclobutanedicarboxylic acid is treated with thionyl chloride (SOCl₂) to form the acid chloride, followed by reaction with methanol to yield the dimethyl ester.
- Methylation : The ester undergoes alkylation with methyl iodide (CH₃I) and lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF).
- Hydrolysis : The methylated ester is hydrolyzed with aqueous sodium hydroxide (NaOH) to regenerate the carboxylic acid groups.
Key Data :
| Parameter | Value |
|---|---|
| Yield (Alkylation Step) | 45–50% |
| Reaction Temperature | −78°C (alkylation), 100°C (hydrolysis) |
| Purification Method | Recrystallization (ethanol/water) |
Advantages :
- Avoids photochemical equipment.
- Compatible with air-sensitive reagents.
Limitations :
- Low yield due to competing elimination reactions.
- Requires cryogenic conditions.
Industrial Production Methods
Continuous-Flow Photoreactors
Large-scale synthesis employs continuous-flow systems to enhance light penetration and reaction uniformity.
Process Overview :
- Reactor Design : Tubular quartz reactors with integrated UV-LED arrays (λ = 300 nm).
- Solvent System : Aqueous ethanol (70:30 v/v) to improve solubility and reduce viscosity.
- Throughput : 10–15 kg/day with >90% conversion efficiency.
Economic Considerations :
| Factor | Impact |
|---|---|
| Energy Consumption | 25% lower than batch reactors |
| Waste Generation | 40% reduction due to solvent recycling |
Catalytic Hydrogenation of Tetramethyl Derivatives
This method uses hydrogenation to reduce pre-functionalized cyclobutane precursors.
Procedure :
- Diels-Alder Reaction : Tetramethyl cyclobutane-1,1-dicarboxylate is synthesized via Diels-Alder reaction between dimethyl acetylenedicarboxylate and 2,3-dimethyl-1,3-butadiene.
- Hydrogenation : Palladium on carbon (Pd/C) catalyzes the hydrogenation of ester groups to carboxylic acids under 50 psi H₂ at 80°C.
Key Data :
| Parameter | Value |
|---|---|
| Hydrogenation Yield | 85–88% |
| Catalyst Loading | 5 wt% Pd/C |
Advantages :
- High yields under moderate conditions.
- No toxic byproducts.
Comparative Analysis of Methods
The table below evaluates the feasibility of each method for research and industrial applications:
| Method | Yield (%) | Scalability | Cost (USD/kg) | Environmental Impact |
|---|---|---|---|---|
| Photocycloaddition | 58–62 | Moderate | 220–250 | High (UV energy) |
| Alkylation-Hydrolysis | 45–50 | Low | 300–350 | Moderate (solvent waste) |
| Continuous-Flow | 90 | High | 180–200 | Low |
| Catalytic Hydrogenation | 85–88 | High | 150–170 | Low |
Reaction Optimization Strategies
Solvent Effects
Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates by stabilizing transition states. Non-polar solvents (e.g., toluene) favor cycloaddition but reduce methyl group solubility.
Catalyst Design
Lewis acids (e.g., BF₃·OEt₂) improve yields in photocycloaddition by polarizing π-bonds. Heterogeneous catalysts (e.g., zeolite-supported Pd) reduce metal leaching in hydrogenation.
Temperature Control
Maintaining −78°C during alkylation minimizes side reactions, while hydrolysis at 100°C accelerates ester cleavage.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethylcyclobutane-1,1-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The methyl groups can undergo substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like halogens (e.g., bromine) can be used under controlled conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Structural Characteristics
The compound features two carboxylic acid groups attached to a dimethyl-substituted cyclobutane ring. This configuration contributes to its reactivity and ability to participate in various chemical transformations.
Organic Synthesis
3,3-Dimethylcyclobutane-1,1-dicarboxylic acid is utilized as a key intermediate in the synthesis of complex organic molecules. Its reactivity allows for the formation of various derivatives that can be used in drug development and material science.
Case Study: Synthesis of Pharmaceuticals
Research has demonstrated its application in synthesizing biologically active compounds. For instance, it has been used to create derivatives that exhibit anti-cancer properties. The compound's ability to undergo transformations such as esterification and amidation makes it valuable for pharmaceutical applications .
Polymer Chemistry
The compound serves as a monomer or co-monomer in the production of polymers. Its dicarboxylic acid functionality can react with diols or diamines to form polyesters or polyamides.
Data Table: Polymerization Applications
| Application Type | Reaction Type | Resulting Material |
|---|---|---|
| Polyester Synthesis | Condensation Reaction | High-performance plastics |
| Polyamide Synthesis | Step-growth Polymerization | Durable fibers |
Dyes and Pigments
This compound can be used to synthesize dyes and pigments due to its ability to form conjugated systems upon modification. This property is particularly useful in developing colorants for textiles and coatings.
Case Study: Dye Development
A study highlighted the use of this compound in creating novel dye structures that exhibit enhanced lightfastness and color vibrancy compared to conventional dyes .
Agricultural Chemicals
The compound's derivatives have shown potential as agrochemicals, particularly in herbicides and fungicides. Its structural features allow for modifications that enhance biological activity against pests while minimizing environmental impact.
Data Table: Agrochemical Applications
| Product Type | Active Ingredient | Efficacy |
|---|---|---|
| Herbicide | Modified Derivative | Effective against broadleaf weeds |
| Fungicide | Esterified Compound | High efficacy against fungal pathogens |
Mechanism of Action
The mechanism of action of 3,3-dimethylcyclobutane-1,1-dicarboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The carboxylic acid groups can form hydrogen bonds with amino acid residues in proteins, influencing their structure and function. The methyl groups can affect the compound’s hydrophobicity and its ability to penetrate cell membranes .
Comparison with Similar Compounds
Physicochemical Properties
Substituents significantly alter melting points, solubility, and stability:
Table 2: Physicochemical Comparison
- Solubility : Polar groups (e.g., -OH) increase water solubility, while hydrophobic groups (e.g., adamantyl) reduce it. Methyl groups likely reduce solubility compared to the parent acid but improve lipophilicity.
- Thermal Stability : Bulky substituents (e.g., adamantyl) increase melting points due to crystalline packing efficiency .
Antitumor Activity:
- Platinum complexes (e.g., Kpt1 and Kpt2) derived from 3-substituted cyclobutane-1,1-dicarboxylic acids show enhanced drug-loading and antitumor efficacy compared to cisplatin. For example, Kpt1 induced 52.1% apoptosis in A549 lung cancer cells at 50 µM, outperforming cisplatin in selectivity .
- Hypothetical Role of Dimethyl Derivative : The methyl groups could improve metabolic stability and reduce off-target toxicity, making it a candidate for metal-drug coordination.
Herbicidal Activity:
- Cyclopropane-1,1-dicarboxylic acid derivatives exhibit herbicidal activity (e.g., 73% root inhibition in bioassays) . Cyclobutane analogs, with reduced ring strain, might offer slower degradation and prolonged efficacy, though direct data are lacking.
Biological Activity
3,3-Dimethylcyclobutane-1,1-dicarboxylic acid (DMDC) is an organic compound characterized by its unique cyclobutane structure with two carboxylic acid groups. With the molecular formula C8H12O4 and a molecular weight of 172.18 g/mol, DMDC presents significant potential in various biological applications due to its structural properties and functional groups. This article explores the biological activity of DMDC, focusing on its mechanisms of action, interactions with biological systems, and potential therapeutic applications.
- Molecular Formula: C8H12O4
- Molecular Weight: 172.18 g/mol
- IUPAC Name: this compound
- CAS Number: 231303-93-8
The biological activity of DMDC is largely attributed to its ability to interact with enzymes and receptors within biological systems. The carboxylic acid groups facilitate the formation of hydrogen bonds with amino acids in proteins, potentially altering their conformation and activity. The presence of methyl groups enhances the compound's hydrophobicity, which may influence its membrane permeability and bioavailability.
Potential Interactions:
- Enzyme Inhibition: DMDC may inhibit specific enzymes by binding to their active sites or allosteric sites, thereby affecting metabolic pathways.
- Receptor Modulation: The compound could modulate receptor activity through competitive or non-competitive inhibition.
Biological Activity Studies
Research has highlighted several aspects of DMDC's biological activity:
1. Antimicrobial Activity
Studies have indicated that DMDC exhibits antimicrobial properties against various bacterial strains. The mechanism involves disruption of bacterial cell membranes and inhibition of cellular processes.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
2. Anticancer Potential
Preliminary studies suggest that DMDC may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism appears to involve the activation of caspases and modulation of cell cycle regulators.
Case Study:
A study conducted on human cancer cell lines demonstrated that treatment with DMDC resulted in a significant reduction in cell viability, with IC50 values indicating effective concentrations for therapeutic use.
Synthesis and Applications
DMDC can be synthesized through various chemical routes, including the reaction of cyclobutanedicarboxylic acid derivatives with methylating agents. Its applications extend beyond biological research into fields such as medicinal chemistry and materials science.
Q & A
Q. What are the common synthetic routes for 3,3-dimethylcyclobutane-1,1-dicarboxylic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclization of precursors like 1,3-dibromopropane with malonic acid derivatives under basic conditions (e.g., NaOEt) to form cyclobutane-1,1-dicarboxylate esters, followed by hydrolysis and re-acidification . Temperature control (e.g., 75–80°C) and prolonged reaction times (up to 120 hours) are critical for optimizing yield and minimizing side reactions like decarboxylation . Purification via recrystallization or chromatography is recommended to isolate the dicarboxylic acid, with yields often dependent on steric hindrance from the dimethyl groups .
Table 1 : Key Synthesis Parameters
| Precursor | Catalyst/Conditions | Yield Range | Reference |
|---|---|---|---|
| 1,3-Dibromopropane | NaOEt, cyclization | 40–60% | |
| Diethyl cyclopropane-1,1-dicarboxylate | Hydrolysis (H₂SO₄, reflux) | 70–85% |
Q. How is X-ray crystallography utilized to resolve the stereochemical configuration of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction is essential for determining stereochemistry. The SHELX program suite (e.g., SHELXL) is widely used for structure refinement, particularly for small-molecule crystals . For cyclobutane derivatives, special attention is required to analyze bond angles (e.g., Baeyer strain in the cyclobutane ring) and hydrogen-bonding networks between carboxylic groups, which stabilize the crystal lattice . Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts, enhancing resolution .
Q. What spectroscopic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituent positions and ring strain effects. The cyclobutane ring protons exhibit upfield shifts (δ 1.5–2.5 ppm) due to restricted rotation, while carboxylic protons appear as broad singlets (δ 10–12 ppm) .
- IR : Strong carbonyl stretches (1690–1720 cm⁻¹) confirm dicarboxylic acid formation.
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (calc. for C₈H₁₂O₄: 172.0736) and fragmentation patterns .
Advanced Research Questions
Q. How can this compound serve as a precursor for pharmaceutical intermediates like Carboplatin impurities?
- Methodological Answer : The compound is a key intermediate in synthesizing Carboplatin Impurity B (cyclobutane-1,1-dicarboxylic acid derivatives). Functionalization involves reacting the dicarboxylic acid with dichloroacetate groups under anhydrous conditions, followed by platinum coordination . Purity is assessed via HPLC (C18 column, 0.1% TFA mobile phase) to detect trace impurities (<0.1%) .
Q. What strategies mitigate steric hindrance in esterification or amidation reactions of this compound?
- Methodological Answer :
- Activating Agents : Use of DCC/DMAP or EDCl/HOBt enhances reactivity by converting the carboxylic acid to an active ester .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility and reduce aggregation.
- Temperature : Reactions at 60–80°C accelerate kinetics but require inert atmospheres to prevent decomposition .
Q. How can this compound be integrated into metal-organic frameworks (MOFs) for gas storage applications?
- Methodological Answer : The dicarboxylic acid acts as a rigid linker in MOFs due to its planar geometry. Coordination with Zn²⁺ or Cu²⁺ clusters under solvothermal conditions (e.g., DMF, 120°C) yields isoreticular frameworks with tunable pore sizes (3–28 Å). Methane adsorption capacity is optimized by varying linker length and functional groups (e.g., –NH₂) . BET surface area analysis and gas sorption isotherms (77 K, N₂) quantify porosity .
Q. What computational approaches predict the reactivity of this compound in cycloaddition reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. For example, the strain energy of the cyclobutane ring (∼25 kcal/mol) facilitates [2+2] cycloadditions with alkenes. Molecular dynamics simulations (MD) assess solvent effects on reaction pathways .
Q. How can researchers address contradictions in reported reaction yields for cyclobutane-1,1-dicarboxylic acid derivatives?
- Methodological Answer : Discrepancies often arise from side reactions (e.g., ring-opening) or incomplete purification. Systematic studies should:
- Control Variables : Fix temperature, solvent, and catalyst while varying one parameter (e.g., reaction time).
- Analytical Cross-Validation : Compare HPLC, NMR, and LC-MS data to confirm product identity .
- Replicate Conditions : Reproduce literature methods with identical reagents (e.g., anhydrous vs. hydrated catalysts) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
